molecular formula C22H18BrN3O3S2 B3307314 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide CAS No. 932969-56-7

2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide

Cat. No.: B3307314
CAS No.: 932969-56-7
M. Wt: 516.4 g/mol
InChI Key: ZRGHTSIBGZPWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of sulfanyl-acetamide derivatives containing a benzothiadiazine dioxide core. Its structure features a 4-benzyl-substituted benzothiadiazin-3-yl moiety linked via a sulfanyl group to an N-(4-bromophenyl)acetamide group. The 4-bromophenyl group contributes to lipophilicity and may influence binding affinity through halogen bonding .

Properties

IUPAC Name

2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O3S2/c23-17-10-12-18(13-11-17)24-21(27)15-30-22-25-31(28,29)20-9-5-4-8-19(20)26(22)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGHTSIBGZPWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N=C2SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as lowering blood pressure or inhibiting cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Physicochemical Properties

Compound Name Core Structure Substituents Molecular Weight XlogP Hydrogen Bond Donors/Acceptors Biological Activity Reference
Target Compound Benzothiadiazine dioxide 4-Benzyl, 4-bromophenyl Not reported - 2 / 6 Not reported
2-[(7-Fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenethylacetamide Benzothiadiazine dioxide 7-Fluoro, phenethyl 393.45 2.9 2 / 6 Not reported (pharmacokinetic data inferred)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide Pyridazinone 4-Methoxybenzyl, 3-methyl Not reported - 1 / 4 FPR2 agonist (calcium mobilization in neutrophils)
N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide 1,2,4-Triazole Cyclohexylmethyl 417.34 - 1 / 4 HIV-1 RT inhibitor (structural data only)

Key Observations:

  • Benzothiadiazine vs. Pyridazinone/Triazole Cores: The benzothiadiazine dioxide core in the target compound and MLS001236764 provides greater electron deficiency compared to pyridazinone or triazole systems.
  • Substituent Effects: The 4-bromophenyl group is conserved in the target compound and the FPR2 agonist from . However, the latter’s pyridazinone core and 4-methoxybenzyl substituent confer specificity for FPR2 over FPR1, whereas the benzothiadiazine system’s broader reactivity might target multiple pathways .

Functional Comparisons Based on Structural Analogues

Crystallographic and Conformational Comparisons

  • Bond Length Variations: The N–C bond in the acetamide group of the target compound’s analogs (e.g., 1.347 Å in ) deviates slightly from related structures (1.30–1.44 Å), indicating conformational flexibility that may influence protein-ligand interactions .
  • Hydrogen Bonding: The target compound’s sulfanyl group and acetamide NH are positioned to form intermolecular hydrogen bonds (as seen in ), a feature critical for stabilizing ligand-receptor complexes .

Biological Activity

The compound 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide is a member of the benzothiadiazine derivatives, which are recognized for their diverse biological activities. This article explores the pharmacological potential of this compound, emphasizing its antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties.

Molecular Formula and Structure

The molecular formula of the compound is C22H17BrFN3O3S2C_{22}H_{17}BrF_{N3}O_{3}S_{2}. The structure includes a benzothiadiazine ring system attached to a sulfanyl group and a bromophenyl acetamide moiety.

Key Structural Features

FeatureDescription
Benzothiadiazine Ring Central to its biological activity; known for various pharmacological effects.
Sulfanyl Group Enhances reactivity and potential interactions with biological targets.
Bromo and Fluoro Substituents These halogen atoms improve the compound's stability and biological efficacy.

Antimicrobial Properties

Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial activity. The presence of the sulfanyl group in this compound may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions.

Antiviral Effects

Studies have shown that similar compounds demonstrate antiviral properties by inhibiting viral replication. The mechanism often involves interference with viral entry or replication processes within host cells.

Antihypertensive Activity

Benzothiadiazine derivatives are known for their antihypertensive effects. This compound may function as an inhibitor of angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure.

Antidiabetic Potential

There is emerging evidence that compounds in this class may also exhibit antidiabetic properties by enhancing insulin sensitivity or modulating glucose metabolism pathways.

Anticancer Activity

Research has highlighted the anticancer potential of benzothiadiazine derivatives. The compound may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including disruption of cell signaling pathways.

Case Study 1: Antimicrobial Activity

A study conducted by evaluated the antimicrobial efficacy of related benzothiadiazine compounds against various bacterial strains. The results demonstrated a significant reduction in bacterial viability at low concentrations of the compound.

Case Study 2: Anticancer Mechanism

In vitro studies published in Journal of Medicinal Chemistry revealed that a structurally similar compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This suggests potential therapeutic applications in oncology for the compound under discussion.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Biological Activity
2-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-oneStructureAntimicrobial
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamideStructureAnticancer

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:

  • Sulfanyl group introduction : Use of thiourea or thiol reagents under inert atmospheres (e.g., N₂) to prevent oxidation .
  • Acetamide coupling : Activation of carboxylic acid groups with EDCI/HOBt or DCC in aprotic solvents like DMF or dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures . Critical parameters include temperature control (60–80°C for condensation) and pH adjustment (neutral to mildly basic) to minimize side reactions .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm sulfanyl and benzothiadiazine moieties (e.g., δ 3.8–4.2 ppm for SCH₂; δ 160–170 ppm for SO₂ groups) .
  • Mass spectrometry (HRMS) : Exact mass matching within 3 ppm error for molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₂H₁₉BrN₃O₃S₂) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect degradation products .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?

  • Target identification : Screen against kinase or GPCR databases (e.g., PDB, ChEMBL) using docking software (AutoDock Vina, Schrödinger) .
  • Binding affinity validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays (e.g., ATPase or kinase activity tests) .
  • Dynamic stability : Run 100 ns MD simulations (AMBER/CHARMM) to assess ligand-protein complex stability under physiological conditions .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Contradictions may arise from assay conditions. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., MCF-7 for anticancer assays) and incubation times (48–72 hours) .
  • Orthogonal assays : Validate apoptosis induction (Annexin V/PI staining) alongside cytotoxicity (MTT) to confirm mechanism .
  • Metabolic stability testing : Evaluate hepatic microsome stability to rule out false negatives from rapid degradation .

Q. What strategies enable structure-activity relationship (SAR) optimization for enhanced potency?

  • Functional group substitution : Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., -CF₃) to improve target binding .
  • Stereochemical modifications : Synthesize enantiomers via chiral HPLC and compare activity (e.g., R vs. S configurations) .
  • Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen-bonding and hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.